2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
CAS No.: 118000-66-1
Cat. No.: VC20828394
Molecular Formula: C13H8BrIN2
Molecular Weight: 399.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118000-66-1 |
|---|---|
| Molecular Formula | C13H8BrIN2 |
| Molecular Weight | 399.02 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H |
| Standard InChI Key | DOUYIPIXURZQRX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br |
Introduction
Chemical Structure and Properties
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is characterized by a unique structure combining an imidazo[1,2-a]pyridine core with strategically positioned halogen atoms. The compound features a 4-bromophenyl group at position 2 and an iodine atom at position 6 of the imidazo-pyridine framework.
Physical and Chemical Characteristics
The compound exhibits properties common to halogenated aromatic compounds, with specific attributes detailed in Table 1.
Table 1: Physical and Chemical Properties of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₈BrIN₂ |
| Molecular Weight | 399.02 g/mol |
| CAS Number | 118000-66-1 |
| Appearance | Powder to crystal |
| Storage Conditions | Sealed, room temperature |
The presence of both bromine and iodine atoms significantly enhances the compound's lipophilicity and may alter its pharmacokinetic properties . These halogen substituents increase the reactivity of the molecule, making it valuable for various chemical transformations and applications.
Spectroscopic Characterization
Comprehensive spectroscopic analysis provides critical structural confirmation for 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine.
Mass Spectrometry
Mass spectrometric analysis reveals characteristic [M+1] peaks at m/z 398.9 and 400.9, which reflect the isotopic pattern typical of bromine-containing compounds .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural insights, with specific signals corresponding to the various proton and carbon environments within the molecule.
Table 2: Spectroscopic Data for 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
| Spectroscopic Method | Key Signals/Peaks |
|---|---|
| Mass Spectrometry | [M+1] 398.9, 400.9 |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.01 (s, 1H), 8.44 (d, J = 5.8 Hz, 1H), 7.90 (m, 2H), 7.68 (m, 2H), 7.58 (dd, J = 55.4, 9.5 Hz, 2H) |
| ¹³C NMR (126 MHz, DMSO) | δ 144.2, 143.4, 142.7, 135.7, 135.4, 132.5, 132.9, 131.0, 121.8, 117.6, 117.4, 110.3, 78.5 |
The NMR data confirms the structure of the compound, with signals in the aromatic region consistent with the presence of both the bromophenyl group and the iodoimidazopyridine core .
Synthesis Methods
Several synthetic approaches can be employed to prepare 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and related derivatives. The most efficient methods involve the reaction of α-haloketones with 2-aminopyridines.
Comparative Synthetic Approaches
Multiple synthetic routes have been developed for imidazo[1,2-a]pyridine derivatives, with varying efficiency, environmental impact, and yield.
Table 3: Comparison of Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives
| Method | Catalyst | Conditions | Typical Yield | E-factor |
|---|---|---|---|---|
| Micellar Catalysis | SDS (10 mol%)/I₂ (30 mol%) | Water, 40°C, 8h | 89% | 0.75 |
| "On-Water" Approach | I₂ (30 mol%)/NH₄Cl | Water, rt, 4h | 70% | 1.41 |
| Cu-catalyzed | CuI (20 mol%) | 1,4-dioxane, 100°C, 24h | 71% | 23.38 |
| Fe-catalyzed | FeCl₃·6H₂O (20 mol%)/I₂ (20 mol%) | Chlorobenzene, 110°C, 20h | 39% | 63.46 |
The aqueous media approaches (micellar catalysis and "on-water") demonstrate significantly lower E-factors, indicating their superior environmental sustainability compared to traditional organic solvent-based methods .
Iodine-Catalyzed Green Synthesis
For the specific synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, iodine-catalyzed methods in aqueous media have proven particularly effective. The general procedure typically involves:
-
Combining an appropriate 4-bromoacetophenone derivative with iodine in an aqueous medium
-
Adding the corresponding 2-aminopyridine (with iodine at position 5)
-
Stirring the reaction mixture under specified conditions
-
Extracting the product and purifying via column chromatography
The micellar catalysis method using sodium dodecyl sulfate (SDS) generally provides superior yields and represents a greener alternative to traditional synthetic methods using organic solvents .
Applications
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine demonstrates versatility across multiple scientific and industrial domains, with particular significance in several key areas.
Pharmaceutical Applications
The compound serves as a key intermediate in pharmaceutical development, particularly in targeted cancer therapies . The imidazo[1,2-a]pyridine scaffold is found in numerous clinically important drugs used for treating heart and circulatory failures . The strategic positioning of bromine and iodine atoms enhances the compound's potential for developing bioactive molecules with specific pharmacological properties.
Biochemical Research
In biochemical studies, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine facilitates research into enzyme inhibition and receptor binding mechanisms . These investigations contribute to understanding biological pathways and disease mechanisms, potentially leading to novel therapeutic approaches.
Material Science Applications
The compound's unique electronic properties make it valuable for incorporation into advanced materials, particularly those requiring enhanced conductivity and thermal stability for electronic device applications . The halogen substituents contribute to these desirable physical properties.
Organic Synthesis
As a versatile building block in organic synthesis, 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine enables the creation of complex molecules with high efficiency and selectivity . The presence of both bromine and iodine atoms provides reactive sites for further functionalization, making it a valuable starting material for diverse chemical transformations.
Diagnostic Applications
Research indicates potential applications in developing diagnostic tools, particularly in imaging techniques requiring specific molecular interactions . The compound has been explored for development as a radioiodinated derivative for non-invasive imaging of amyloid plaques, suggesting promising applications in neurological diagnostic procedures .
Related Compounds
Several structurally related compounds provide valuable context for understanding the properties and applications of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine.
Table 4: Comparison of Related Imidazo[1,2-a]pyridine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | 118000-66-1 | C₁₃H₈BrIN₂ | 399.02 | Dual halogen substitution (Br, I) |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 34658-66-7 | C₁₃H₉BrN₂ | 273.13 | Single halogen (Br), mp 216-220°C |
| 6-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | - | C₁₄H₁₁IN₂O | 350.16 | Contains methoxy group instead of Br |
| 6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | - | C₁₄H₁₁BrN₂O | 303.16 | Contains methoxy group, Br at position 6 |
The 2-(4-Bromophenyl)imidazo[1,2-a]pyridine compound (lacking the iodine substituent) exhibits a melting point of 216-220°C, with a characteristic absorption maximum (λmax) at 324 nm in ethanol . This related compound provides insights into how the addition of an iodine atom might alter the physical and spectroscopic properties.
Structure-Activity Relationships
Studies on imidazo[1,2-a]pyridine derivatives have revealed important structure-activity relationships relevant to their potential biological activities. Research indicates that biphenyl side chains on imidazo[1,2-a]pyridine derivatives can enhance acetylcholinesterase (AChE) inhibition, while phenyl side chains improve butyrylcholinesterase (BChE) inhibition . These findings suggest potential directions for developing 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine derivatives with specific enzymatic inhibitory properties.
Chemical Reactivity
The chemical reactivity of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is significantly influenced by its halogen substituents and heterocyclic structure.
C-H Activation
Related studies on 2-(4-bromophenyl)imidazo[1,2-a]pyridine demonstrate the potential for C-H activation reactions, particularly in the presence of platinum complexes . The activation of the C-H bond in the phenyl ring can lead to cyclometalation, forming new organometallic complexes with potential applications in catalysis and materials science.
Halogen Exchange
The presence of both bromine and iodine atoms provides opportunities for selective halogen exchange reactions, which can serve as a valuable synthetic handle for further functionalization. These transformations can be particularly useful in the context of pharmaceutical development and organic synthesis.
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